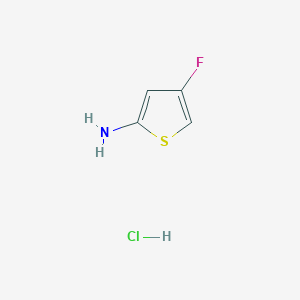

4-(Trifluoromethyl)thiophen-2-amine hcl

Description

Significance of Trifluoromethylated Thiophenes in Contemporary Synthetic Chemistry

Trifluoromethylated thiophenes are a class of organic compounds that have become increasingly important in modern synthetic chemistry. The incorporation of a trifluoromethyl (-CF3) group into a thiophene (B33073) ring can significantly alter the molecule's physical and chemical properties. mdpi.comnih.gov This strategic modification is a key tool for chemists aiming to fine-tune the characteristics of a molecule for specific applications, including the development of pharmaceuticals and advanced materials. mdpi.comwikipedia.org

The presence of the -CF3 group, one of the most common fluorinated moieties, can enhance a molecule's lipophilicity, which influences its ability to pass through biological membranes. mdpi.com It also increases metabolic stability due to the high strength of the carbon-fluorine bond. mdpi.com These properties are highly desirable in drug design, as they can lead to improved pharmacokinetic profiles. mdpi.com The development of synthetic methods to introduce trifluoromethyl groups into thiophene and other heterocyclic scaffolds remains an active area of research. researchgate.net

Overview of Heterocyclic Amines as Key Synthons in Modern Chemical Research

Heterocyclic amines are a broad class of organic compounds that contain at least one heterocyclic ring and an amine group. wikipedia.org They are fundamental building blocks, or synthons, in organic synthesis due to their versatile reactivity. dntb.gov.uaresearchgate.netacs.org Many natural products, pharmaceuticals, and functional materials contain heterocyclic amine cores. wikipedia.orgamerigoscientific.com

The nitrogen atom in the amine group can act as a nucleophile, allowing it to participate in a wide range of chemical reactions to form new bonds. solubilityofthings.com This reactivity is crucial for constructing complex molecular architectures. numberanalytics.com The specific properties and reactivity of a heterocyclic amine are influenced by the nature of the heterocyclic ring to which it is attached.

Structural Features and Chemical Relevance of 4-(Trifluoromethyl)thiophen-2-amine (B3194014) HCl

The chemical significance of 4-(Trifluoromethyl)thiophen-2-amine HCl stems from the unique interplay of its three core components: the trifluoromethyl group, the thiophene ring, and the amine functionality.

The trifluoromethyl group is a powerful modulator of a molecule's properties. mdpi.comnih.gov Its high electronegativity makes it a strong electron-withdrawing group, which can significantly influence the electronic environment of the thiophene ring. wikipedia.org This electronic perturbation affects the reactivity of the entire molecule.

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. numberanalytics.commdpi.com It is a common scaffold in a vast number of biologically active compounds and functional organic materials. researchgate.netnih.gov The aromaticity of the thiophene ring provides a stable platform for the attachment of various functional groups. mdpi.com

The sulfur atom in the thiophene ring influences its electronic properties and can participate in interactions with biological targets. nih.gov The thiophene ring can be readily functionalized through various chemical reactions, making it a versatile building block for the synthesis of complex molecules. numberanalytics.comnih.gov

The primary amine group (-NH2) in this compound is a highly versatile reactive center. solubilityofthings.com The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with a wide range of electrophiles. chemistrytalk.org

Common reactions involving primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. solubilityofthings.combritannica.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. britannica.com

Formation of Imines: Reaction with aldehydes and ketones. solubilityofthings.com

This reactivity allows for the facile incorporation of the 4-(trifluoromethyl)thiophen-2-yl moiety into larger and more complex molecular structures, making it a valuable synthon for organic synthesis. libretexts.org

Properties

IUPAC Name |

4-fluorothiophen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTOGNGUYVWYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Trifluoromethyl Thiophen 2 Amine Hcl and Its Analogues

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 4-(trifluoromethyl)thiophen-2-amine (B3194014) hydrochloride reveals several potential synthetic pathways. The primary disconnection breaks the molecule down into the free base, 4-(trifluoromethyl)thiophen-2-amine, and hydrochloric acid. The amine can be conceptually derived from a corresponding nitro, azide, or other nitrogen-containing functional group that can be reduced or transformed into an amine.

Further disconnection of the aminothiophene ring points to key precursors. One common approach involves the formation of the thiophene (B33073) ring as a final step. This strategy often starts with precursors that already contain the trifluoromethyl group. For instance, a trifluoromethylated β-ketoester or a related active methylene (B1212753) compound could serve as a starting point. beilstein-journals.org Another strategy focuses on introducing the trifluoromethyl group onto a pre-formed thiophene ring. conicet.gov.arnih.gov

Key synthetic precursors identified through this analysis include:

Trifluoromethylated building blocks: Such as ethyl 4,4,4-trifluoroacetoacetate or 3,3,3-trifluoropropionitrile. These compounds provide the CF3 group and part of the carbon backbone for the thiophene ring.

Substituted thiophenes: For late-stage trifluoromethylation, precursors like 2-nitro-4-bromothiophene or a protected 2-aminothiophene could be utilized. conicet.gov.arnih.gov

Acyclic precursors for cyclization: These include functionalized alkynes or dicarbonyl compounds that can undergo cyclization with a sulfur source to form the thiophene ring. nih.gov

Contemporary Synthetic Strategies for Trifluoromethylated Thiophene Scaffolds

The construction of the trifluoromethylated thiophene scaffold is a critical step in the synthesis of the target compound. Modern organic synthesis offers several powerful methods to achieve this, broadly categorized into direct trifluoromethylation and cyclization reactions.

Direct C-H trifluoromethylation of heterocycles has emerged as a powerful tool in medicinal chemistry. pnas.org This approach avoids the need for pre-functionalized substrates, offering a more atom-economical and potentially shorter synthetic route. pnas.org Both radical and electrophilic trifluoromethylation methods are employed.

Radical Trifluoromethylation: This method often utilizes reagents that generate trifluoromethyl radicals (•CF3), which then attack the electron-rich thiophene ring. pnas.orgresearchgate.net Common radical sources include trifluoroiodomethane (CF3I) under photolytic conditions and sodium trifluoromethanesulfinate (NaSO2CF3) with an oxidant. capes.gov.brwikipedia.org These reactions can be highly efficient but may sometimes suffer from a lack of regioselectivity, leading to mixtures of isomers. researchgate.net

Electrophilic Trifluoromethylation: These reactions involve reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. conicet.gov.arnih.gov A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed, offering improved handling and reactivity. beilstein-journals.orgnih.gov

Below is an interactive table of common electrophilic trifluoromethylating reagents:

| Reagent Name | Chemical Structure | Typical Reaction Conditions |

| Togni's Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Often used with a Lewis or Brønsted acid catalyst. beilstein-journals.orgconicet.gov.ar |

| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Effective for a wide range of nucleophiles. beilstein-journals.orgconicet.gov.ar |

| Shibata's Reagents | Trifluoromethylsulfoximine salts | Known for their high reactivity. conicet.gov.ar |

| Yagupolskii's Reagents | Diaryl(trifluoromethyl)sulfonium salts | Among the earliest developed electrophilic CF3 sources. beilstein-journals.orgwikipedia.org |

These reagents can react with thiophene derivatives, often with the aid of a metal catalyst, to introduce the trifluoromethyl group at a specific position. conicet.gov.arnih.gov The choice of reagent and reaction conditions is crucial for controlling the regioselectivity of the trifluoromethylation.

Building the thiophene ring from acyclic precursors is a classic and versatile strategy. wikipedia.org Several named reactions are particularly relevant for the synthesis of substituted thiophenes.

Gewald Aminothiophene Synthesis: This is a one-pot, three-component reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. thieme-connect.comarkat-usa.orgiau.ir To synthesize a 4-(trifluoromethyl)thiophene derivative, a trifluoromethylated ketone or nitrile would be a necessary starting material. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. derpharmachemica.com The Gewald reaction is known for its operational simplicity and the ability to generate highly functionalized 2-aminothiophenes directly. thieme-connect.comarkat-usa.org

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent. wikipedia.orgpharmaguideline.com For the synthesis of a trifluoromethylated thiophene, a 1,4-dicarbonyl precursor bearing a trifluoromethyl group would be required.

Fiesselmann Thiophene Synthesis: This reaction provides access to 3-hydroxythiophenes from the reaction of thioglycolic acid derivatives with β-keto esters. derpharmachemica.com While not directly yielding a 2-aminothiophene, the resulting thiophene could be further functionalized.

Modern variations of these cyclization reactions often employ metal catalysts or microwave assistance to improve yields and reaction times. nih.govarkat-usa.org For example, palladium-catalyzed cyclization of functionalized alkynes offers a regioselective route to substituted thiophenes. nih.gov

Formation of the Amine Functionality: Reductive Amination and Alternative Amination Pathways

Once the trifluoromethylated thiophene scaffold is in place, the next step is the introduction of the amine group at the 2-position. If the thiophene ring was constructed using the Gewald synthesis, the 2-amino group is already present. arkat-usa.orgresearchgate.net However, if other methods were used, a separate amination step is required.

A common strategy is the reduction of a nitro group. For instance, a 2-nitro-4-(trifluoromethyl)thiophene can be synthesized and then reduced to the corresponding amine using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

Alternative amination pathways include:

Nucleophilic Aromatic Substitution (SNAr): A suitably activated thiophene, such as one with a leaving group (e.g., a halogen) at the 2-position and an electron-withdrawing group (like the CF3 group at the 4-position), can react with an ammonia (B1221849) source or a protected amine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds and can be applied to the amination of halothiophenes.

Hydrochloride Salt Formation and Purification Techniques for Research-Grade Materials

The final step in the synthesis is the formation of the hydrochloride salt and subsequent purification to obtain a research-grade material. Amines readily react with acids to form salts. oxfordreference.com

Salt Formation: 4-(Trifluoromethyl)thiophen-2-amine is typically dissolved in a suitable organic solvent, such as diethyl ether, dioxane, or ethanol. researchgate.net A solution of hydrogen chloride (HCl) in the same or a miscible solvent is then added, often at reduced temperatures to control the precipitation. researchgate.net Gaseous HCl can also be bubbled through the solution. researchgate.net The hydrochloride salt, being a crystalline solid, usually precipitates from the solution. oxfordreference.comspectroscopyonline.com

Purification: The crude hydrochloride salt is collected by filtration and washed with a cold solvent to remove any soluble impurities. For obtaining high-purity material required for research purposes, recrystallization is a standard technique. The choice of solvent for recrystallization is critical and is determined empirically to find a system where the salt has high solubility at elevated temperatures and low solubility at room temperature or below. The purity of the final product is typically assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. mdpi.comresearchgate.netmdpi.com

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Scalability Considerations in Research

The choice of a synthetic route for 4-(trifluoromethyl)thiophen-2-amine HCl in a research setting depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product.

| Synthetic Strategy | Advantages | Disadvantages | Scalability |

| Gewald Synthesis | Convergent, one-pot reaction; directly yields 2-aminothiophene. thieme-connect.comarkat-usa.org | Requires specific trifluoromethylated precursors. | Generally good for lab-scale synthesis. iau.ir |

| Direct Trifluoromethylation | Atom-economical; avoids pre-functionalization. pnas.org | Can lead to regioisomeric mixtures; expensive reagents. conicet.gov.arresearchgate.net | Can be challenging due to reagent cost and purification. nih.gov |

| Cyclization followed by Amination | Modular; allows for late-stage functionalization. | Longer synthetic sequence; may require harsh conditions. | Can be scalable depending on the specific reactions used. acs.org |

In terms of efficiency, the Gewald synthesis is often favored for its convergency. thieme-connect.comarkat-usa.org Direct trifluoromethylation methods, while elegant, can sometimes suffer from lower yields and the formation of byproducts, making purification more challenging. conicet.gov.ar The scalability of a particular route is a crucial consideration for producing larger quantities of the compound. acs.org While some modern catalytic methods are highly efficient on a small scale, they may not be economically viable for large-scale production due to the cost of catalysts and ligands. nih.gov

Stereoselective Synthesis Approaches for Chiral Derivatives

The development of stereoselective synthetic routes to chiral derivatives of 4-(trifluoromethyl)thiophen-2-amine is a significant area of research, driven by the potential for enhanced biological activity and selectivity in resulting pharmaceutical compounds. While direct stereoselective synthesis of 4-(trifluoromethyl)thiophen-2-amine itself is not extensively documented, several analogous strategies for creating chiral centers in trifluoromethyl-substituted amines and thiophene-containing molecules provide a foundational framework for potential approaches. These methods primarily focus on the catalytic enantioselective reduction of imines, diastereoselective transformations, and organocatalytic reactions.

A prevalent strategy for synthesizing chiral α-trifluoromethyl amines involves the catalytic enantioselective reduction of trifluoromethyl-substituted imines. This approach is a common method for preparing this class of compounds. nih.gov The success of such reductions often depends on the stereoisomer of the imine, as E and Z isomers can lead to opposite enantiomers. nih.gov For a potential chiral derivative of 4-(trifluoromethyl)thiophen-2-amine, this would involve the formation of an imine from a corresponding ketone, followed by reduction using a chiral catalyst system, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands.

Another viable approach is the use of chiral auxiliaries. Diastereoselective transformations with chiral reagents are a well-established method. nih.gov For instance, the diastereoselective trifluoromethylation of a chiral sulfinimine has been shown to be an efficient three-step synthesis for producing chiral trifluoromethyl-substituted benzylamines. researchgate.net This method involves the use of the Rupert-Prakash reagent (TMSCF3) and could hypothetically be adapted for a thiophene-based substrate. The chiral auxiliary would be attached to the amine, directing the stereochemical outcome of a subsequent reaction, and then cleaved to yield the desired chiral amine.

Organocatalysis presents a powerful tool for the asymmetric synthesis of chiral thiophene derivatives. Asymmetric organocatalytic sulfa-Michael additions have been successfully employed to create polyfunctional tetrahydrothiophenes with high stereoselectivity. metu.edu.tr For example, the reaction of 1,4-dithiane-2,5-diol (B140307) with trans-β-nitrostyrene derivatives in the presence of bifunctional organocatalysts has yielded enantiomerically enriched sulfur-containing adducts. metu.edu.tr This type of methodology could be explored for the construction of a chiral thiophene ring system that could then be further functionalized to produce derivatives of 4-(trifluoromethyl)thiophen-2-amine.

Furthermore, the synthesis of chiral ligands based on thiophene derivatives for use in catalytic asymmetric oxidation highlights the potential for creating chiral thiophene-containing molecules. researchgate.net While this specific application is for the oxidation of sulfides, the underlying principle of using a chiral thiophene-based ligand demonstrates the feasibility of incorporating chirality into the thiophene scaffold itself.

The following table summarizes potential stereoselective approaches applicable to the synthesis of chiral derivatives of 4-(trifluoromethyl)thiophen-2-amine, based on analogous chemical transformations.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Application | Relevant Findings |

| Catalytic Enantioselective Imine Reduction | Chiral Phosphoric Acids, Iridium or Rhodium catalysts with chiral ligands | Asymmetric synthesis of the amine group. | Effective for a range of trifluoromethyl-substituted imines, yielding secondary aniline (B41778) products. nih.gov |

| Diastereoselective Trifluoromethylation | Chiral Sulfinimine auxiliaries, Rupert-Prakash reagent (TMSCF3) | Introduction of a chiral trifluoromethylated carbon center. | Highly diastereoselective, with the potential for purification by direct precipitation of the desired diastereomer. researchgate.net |

| Asymmetric Organocatalytic Sulfa-Michael Addition | Bifunctional organocatalysts (e.g., quinine-based squaramide) | Construction of a chiral tetrahydrothiophene (B86538) ring. | Yields polyfunctional tetrahydrothiophenes with high enantioselectivity. metu.edu.tr |

| Chiral Ligand-Directed Synthesis | Chiral thiophene-based ligands with metal complexes (e.g., VO(acac)2) | Asymmetric transformations on or involving the thiophene ring. | Novel chiral norephedrine-based β-amino alcohol ligands with a thiophene ring have been used for asymmetric oxidation. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Thiophen 2 Amine Hcl

Reactivity of the Thiophene (B33073) Moiety: Electrophilic and Nucleophilic Substitution Patterns

The thiophene ring is inherently aromatic and typically undergoes electrophilic aromatic substitution more readily than benzene, a consequence of the sulfur atom's ability to donate electron density into the ring and stabilize the cationic intermediate (sigma complex). numberanalytics.comnih.gov However, in 4-(trifluoromethyl)thiophen-2-amine (B3194014), the reactivity is a delicate balance between the activating effect of the amino group and the deactivating effect of the trifluoromethyl group.

Electrophilic Substitution : The 2-amino group is a powerful activating group and an ortho, para-director. In the thiophene ring, this directs electrophiles primarily to the C5 and C3 positions. Conversely, the 4-trifluoromethyl group is a strong deactivating group due to its powerful inductive electron withdrawal (-I effect), reducing the electron density of the entire ring, especially at the adjacent C3 and C5 positions. The resulting reactivity is a composite of these opposing influences. The C5 position is generally the most favored site for electrophilic attack, as it is strongly activated by the amino group at C2, while the deactivating effect of the CF₃ group at C4 is less pronounced than at the C3 position. The C3 position is strongly deactivated by both the adjacent CF₃ group and the ammonium (B1175870) cation (in the HCl salt form).

Nucleophilic Substitution : Nucleophilic aromatic substitution (SₙAr) is uncommon for electron-rich heterocycles like thiophene. numberanalytics.com Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex intermediate and a good leaving group. While the trifluoromethyl group significantly lowers the electron density of the ring, making it more susceptible to nucleophilic attack than unsubstituted thiophene, the lack of a suitable leaving group on the ring limits this pathway. Transformations would likely require prior functionalization, such as halogenation of the ring.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 4-(Trifluoromethyl)thiophen-2-amine

| Position | Influence of 2-NH₂ Group | Influence of 4-CF₃ Group | Net Effect | Predicted Outcome |

|---|---|---|---|---|

| C3 | Activating | Strongly Deactivating | Strongly Deactivated | Minor or no substitution |

| C5 | Activating | Deactivating | Activated (net) | Major substitution product |

Transformations of the Amine Group: N-Alkylation, Acylation, and Condensation Reactions

The primary amine at the C2 position is a key nucleophilic center, participating in a wide range of chemical transformations. For most reactions, the free base form of the amine, obtained by neutralization of the hydrochloride salt, is required.

N-Alkylation and N-Acylation : The amine readily reacts with alkyl halides or other alkylating agents to form secondary and tertiary amines. It also undergoes N-acylation with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to produce the corresponding amides. These amides are often stable, crystalline solids and are crucial intermediates in medicinal chemistry.

Condensation Reactions : The amine can condense with aldehydes and ketones to form Schiff bases (imines). It can also react with isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. These reactions are fundamental for building molecular complexity and are widely used in the synthesis of bioactive compounds.

N-Trifluoromethylthiolation : More advanced transformations include reactions like N-trifluoromethylthiolation. Reagents such as trifluoromethanesulfenamides can react with primary amines, after deprotonation, to form N-trifluoromethylthio derivatives (R-NH-SCF₃). nih.govbeilstein-journals.org

Table 2: Representative Transformations of the 2-Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Iodomethane (CH₃I) | Secondary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Urea Formation | Phenyl Isocyanate (PhNCO) | Substituted Urea |

| Sulfonamide Formation | Tosyl Chloride (TsCl) | Sulfonamide |

Reactivity and Influence of the Trifluoromethyl Group on Adjacents Centers

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence is primarily due to the high electronegativity of the fluorine atoms, leading to a strong, distance-dependent inductive effect.

Electronic Deactivation : The CF₃ group significantly reduces the electron density of the thiophene ring, making it less reactive towards electrophiles and more resistant to oxidation compared to non-fluorinated analogs. nih.gov

Increased Acidity : It increases the acidity of protons on adjacent positions. This includes the N-H protons of the 2-amino group, making the amine less basic than its non-fluorinated counterpart.

Hydrophobicity : The CF₃ group substantially increases the lipophilicity (hydrophobicity) of the molecule, a property often exploited in drug design to enhance membrane permeability and metabolic stability. beilstein-journals.org

Advanced Oxidation and Reduction Chemistry of the Thiophene and Amine Functionalities

The thiophene ring and the amine group can both undergo oxidation and reduction, although the conditions required are often harsh and can lead to complex product mixtures.

Oxidation : Oxidation of the thiophene moiety typically targets the sulfur atom. researchgate.net Treatment with peracids like m-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding thiophene-1-oxide and, under stronger conditions, the thiophene-1,1-dioxide. researchgate.netwikipedia.org These oxidized species are no longer aromatic and behave as reactive dienes in cycloaddition reactions. The electron-donating amine group may increase the ring's susceptibility to oxidation, while the electron-withdrawing CF₃ group would have the opposite effect. Oxidation can also occur via radical mechanisms, for instance through reactions with hydroxyl or hydroperoxyl radicals. researchgate.net

Reduction : The most common reduction of a thiophene ring is complete desulfurization. Treatment with Raney nickel (Ra-Ni) typically cleaves the carbon-sulfur bonds and saturates the carbon chain, which in this case would lead to a substituted butane (B89635) derivative. wikipedia.org Partial reduction of the thiophene ring is more challenging.

Detailed Mechanistic Pathways of Key Reactions: Radical, Ionic, and Organometallic Processes

The reactions involving 4-(trifluoromethyl)thiophen-2-amine HCl proceed through well-established mechanistic classes.

Ionic Processes : Electrophilic aromatic substitution is a classic ionic process that proceeds via a two-step addition-elimination mechanism. An electrophile attacks the π-system of the thiophene ring to form a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. numberanalytics.com Subsequent loss of a proton from the site of attack restores the aromaticity of the ring.

Radical Processes : The formation of certain byproducts in atmospheric or industrial processes can occur via radical pathways. For example, the oxidation of thiophene initiated by hydroperoxyl (HO₂) radicals involves the addition of the radical to the ring, forming various radical adducts that can undergo further reactions. researchgate.net

Organometallic Processes : Metal-catalyzed coupling reactions (discussed in 3.6) are defined by organometallic mechanisms. These typically involve a catalytic cycle featuring steps such as oxidative addition (where the metal center inserts into a carbon-halogen or carbon-triflate bond), transmetalation (in the case of Suzuki or Stille coupling), and reductive elimination (which forms the new C-C or C-N bond and regenerates the active catalyst). researchgate.netresearchgate.net

Metal-Catalyzed Coupling Reactions Utilizing this compound as a Substrate or Ligand Precursor

The structural features of this compound make it a potentially valuable participant in metal-catalyzed cross-coupling reactions, either as a substrate or as a precursor to a ligand. researchgate.net

As a Substrate : To be used as a substrate in common cross-coupling reactions like Suzuki-Miyaura or Heck, the amine typically needs to be converted into a more suitable functional group. For instance, the amine could be transformed into a halide (e.g., via a Sandmeyer reaction) or a triflate. The resulting halo- or triflyl-thiophene could then be coupled with a variety of organometallic reagents. Direct C-H activation/arylation at the C5 position is also a modern possibility, catalyzed by metals like palladium. researchgate.net Furthermore, the N-H bond can participate directly in C-N coupling reactions like the Buchwald-Hartwig amination to form diarylamines.

As a Ligand Precursor : The bidentate N-S motif inherent in the molecule suggests its potential as a ligand for transition metals. The amine group and the thiophene sulfur can coordinate to a metal center, forming a chelate ring. Such ligands are important in catalysis, and modifying the structure (e.g., by acylation or alkylation of the amine) can tune the electronic and steric properties of the resulting metal complex. researchgate.net

Table 3: Potential Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Role of Thiophene Derivative | Required Modification/Reagent | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Substrate | Conversion of NH₂ to Br or I; Boronic acid | 2-Aryl-4-(trifluoromethyl)thiophene |

| Buchwald-Hartwig | Substrate | Aryl halide | N-Aryl-4-(trifluoromethyl)thiophen-2-amine |

| Heck | Substrate | Conversion of NH₂ to Br or I; Alkene | 2-Alkenyl-4-(trifluoromethyl)thiophene |

| Ligand Synthesis | Ligand Precursor | Coordination to a metal salt (e.g., PdCl₂) | Metal-ligand complex |

Derivatization Strategies and Structure Reactivity Relationship Studies

Design Principles for Novel Derivatives Based on the 4-(Trifluoromethyl)thiophen-2-amine (B3194014) Core

The design of new molecules from the 4-(trifluoromethyl)thiophen-2-amine scaffold is guided by established medicinal chemistry principles, including pharmacophore modeling and bioisosteric replacement, to enhance desired properties while minimizing unwanted effects.

Pharmacophore and Bioisosteric Replacement: The thiophene (B33073) ring is recognized as a privileged pharmacophore in drug discovery due to its structural diversity and favorable properties. nih.gov It often serves as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability, binding affinity, and other physicochemical properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov The trifluoromethyl (CF₃) group is another crucial element in molecular design. It is frequently used as a bioisostere for other groups, such as the aliphatic nitro group, to improve metabolic stability and potency. nih.govebi.ac.uk Its strong electron-withdrawing nature and lipophilicity can significantly influence a molecule's electronic distribution, conformation, and ability to cross biological membranes. tcichemicals.comcambridgemedchemconsulting.com

Structure-Activity Relationship (SAR) Studies: A primary design principle is the systematic modification of the core structure to build a structure-activity relationship (SAR). By creating a library of analogues with variations at the amine group, the thiophene ring, or the trifluoromethyl substituent, researchers can identify which molecular features are critical for activity. nih.govfrontiersin.org For instance, SAR studies on various heterocyclic compounds have shown that the addition or modification of substituents like the CF₃ group can dramatically alter biological efficacy. nih.gov

Pharmacophore Modeling: Computational tools are used to develop pharmacophore models, which define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. mdpi.com The 4-(trifluoromethyl)thiophen-2-amine core contains several key pharmacophoric features: a hydrogen bond donor (the amine group), an aromatic/hydrophobic region (the thiophene ring), and a lipophilic, electron-withdrawing group (the CF₃ group), making it an ideal starting point for designing new ligands. researchgate.net

Functionalization of the Amine Group for Diverse Chemical Scaffolds

The primary amine at the C2 position of the thiophene ring is a key handle for derivatization, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures. This functionalization is pivotal for exploring chemical space and modulating the molecule's properties. Standard reactions targeting primary amines are readily applicable.

Key functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This transformation is fundamental in drug design to introduce various substituents and build larger molecules.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in many therapeutic agents.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. These moieties can act as hydrogen bond donors and acceptors, influencing receptor binding. ekb.eg

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further reactions or as ligands for metal complexes.

Table 1: Representative Functionalization Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Functional Group | Significance |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Introduces diverse side chains, alters solubility and electronic properties. |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Creates a key pharmacophore found in many drugs. |

| Urea Formation | Phenyl Isocyanate | Urea | Provides hydrogen bonding capabilities for receptor interaction. ekb.eg |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) | Acts as a versatile intermediate for further synthesis or as a ligand. |

Modification of the Thiophene Ring and Trifluoromethyl Substituent for Chemical Diversification

Beyond the amine group, both the thiophene ring and the trifluoromethyl group offer opportunities for chemical modification, enabling fine-tuning of the molecule's properties.

Thiophene Ring Functionalization: The thiophene ring is susceptible to electrophilic aromatic substitution, although the strong electron-donating amine group and electron-withdrawing trifluoromethyl group complicate regioselectivity. nih.gov Halogenation (bromination or chlorination) can install a handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of aryl, alkyl, or other functional groups. ucl.ac.uk Furthermore, electrochemical methods have been developed for the post-functionalization of thiophene-containing polymers, demonstrating the possibility of introducing groups like phosphonates directly onto the thiophene ring under mild conditions. acs.org

Trifluoromethyl Substituent Modification: The CF₃ group is generally considered robust and chemically inert. tcichemicals.com However, advanced synthetic methods have been developed for its transformation. The strong electron-withdrawing nature of the CF₃ group facilitates selective deprotonation at the ortho-position on an aromatic ring, enabling further functionalization. tcichemicals.com While direct nucleophilic substitution on the CF₃ group is challenging, reactions involving C–F bond activation have been reported, often requiring specific reagents or photoredox catalysis. tcichemicals.comacs.orgnih.gov These methods can convert the CF₃ group into other functionalities, though they are less common than modifications to the amine or thiophene ring. For instance, direct C-H trifluoromethylation of other heterocycles is a known method, highlighting the reactivity of the CF₃ radical. nih.gov

Elucidation of Structure-Reactivity Correlations in Derived Chemical Entities

The reactivity of derivatives of 4-(trifluoromethyl)thiophen-2-amine is a direct consequence of the electronic and steric interplay between the substituents on the thiophene ring.

Electronic Effects: The core structure contains a powerful electronic push-pull system. The amine group at C2 is a strong electron-donating group (via resonance), while the trifluoromethyl group at C4 is a potent electron-withdrawing group (via induction). youtube.com This electronic arrangement significantly influences the reactivity of the thiophene ring toward electrophilic substitution and the acidity/basicity of the functional groups.

Amine Functionalization: Converting the amine to an amide or sulfonamide reduces its electron-donating strength. This deactivates the thiophene ring toward electrophilic attack but also makes the remaining N-H proton more acidic.

Steric Effects: The introduction of bulky substituents, particularly at positions adjacent to existing functional groups (C3 and C5), can sterically hinder reactions at those sites. For example, a large group at C5 could impede reactions involving the trifluoromethyl group at C4 or the amine at C2.

Table 2: Predicted Structure-Reactivity Correlations

| Modification | Structural Change | Effect on Electron Density of Thiophene Ring | Predicted Impact on Reactivity |

|---|---|---|---|

| Amine Acylation | -NH₂ → -NHCOR | Decreased | Deactivates ring towards electrophilic substitution. |

| Thiophene Halogenation | C5-H → C5-Br | Decreased | Deactivates ring; provides a handle for cross-coupling reactions. ucl.ac.uk |

| Introduction of C5-Alkyl | C5-H → C5-CH₃ | Increased | Activates ring towards electrophilic substitution. |

| CF₃ Replacement | -CF₃ → -H | Increased | Increases ring nucleophilicity significantly. youtube.com |

Synthesis of Complex Polyheterocyclic Systems Incorporating the 4-(Trifluoromethyl)thiophen-2-amine Motif

The 2-aminothiophene scaffold is a cornerstone for the synthesis of fused heterocyclic systems, particularly thienopyrimidines, which are of significant interest in medicinal chemistry. nih.govekb.eg The Gewald reaction is a classic and versatile multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes, which are the direct precursors for these complex systems. arkat-usa.orgwikipedia.orgorganic-chemistry.org

The synthesis of a thienopyrimidine ring typically involves the reaction of a 2-aminothiophene derivative that has an adjacent electron-withdrawing group (like a nitrile or ester at C3) with a one-carbon synthon. encyclopedia.pubresearchgate.net For example, 2-aminothiophene-3-carbonitriles or 3-carboxylates can be cyclized with various reagents to form the fused pyrimidine (B1678525) ring. tandfonline.comnih.gov

Common cyclization strategies include:

Reaction with isothiocyanates followed by cyclization to yield thieno[2,3-d]pyrimidinones. ekb.eg

Reaction with formamide at high temperatures to produce thieno[2,3-d]pyrimidin-4(3H)-ones. encyclopedia.pubnih.gov

Reaction with urea or thiourea under heating to form thieno[2,3-d]pyrimidine-2,4-diones or their thio-analogs. encyclopedia.pub

These reactions demonstrate how the 4-(trifluoromethyl)thiophen-2-amine motif, or its direct synthetic precursors, can be elaborated into more complex, rigid, and biologically relevant polyheterocyclic structures.

Table 3: Synthesis of Thienopyrimidines from 2-Aminothiophene Precursors

| 2-Aminothiophene Precursor | Reagent | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 2-Amino-3-carboxyethylthiophene | Phenyl Isothiocyanate | Thieno[2,3-d]pyrimidinone | ekb.eg |

| 2-Amino-3-carboxyethylthiophene | Formamide | Thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Amino-3-cyanothiophene | Phenyl Isothiocyanate | 4-Amino-2-thioxo-thienopyrimidine | tandfonline.com |

| 2-Amino-3-carboxyethylthiophene | Urea | Thieno[2,3-d]pyrimidine-2,4-dione | encyclopedia.pub |

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the molecular structure of organic compounds in solution. A full assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive proof of the constitution of 4-(trifluoromethyl)thiophen-2-amine (B3194014) HCl. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The thiophene (B33073) ring should exhibit two signals in the aromatic region, likely as doublets, corresponding to the protons at the C3 and C5 positions. Their specific chemical shifts and coupling constants are diagnostic of the substitution pattern. Due to the presence of the hydrochloride salt, the amine protons (-NH₃⁺) would typically appear as a broad signal, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show four distinct resonances for the thiophene ring carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shifts of the ring carbons are influenced by the electronic effects of both the amino and trifluoromethyl substituents. nih.govrsc.org

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is an exceptionally powerful and sensitive tool. researchgate.net It offers advantages such as a 100% natural abundance of the ¹⁹F nucleus and a wide chemical shift range, which makes it highly sensitive to the local electronic environment. nih.govchemrxiv.org The spectrum for 4-(trifluoromethyl)thiophen-2-amine HCl is expected to show a single sharp resonance for the three equivalent fluorine atoms of the CF₃ group. rsc.org The chemical shift of this signal is a sensitive probe of the electronic properties of the thiophene ring and can be used to monitor chemical transformations involving the molecule. researchgate.netnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.0 - 8.0 | Doublet | Thiophene H-5 |

| ~6.5 - 7.5 | Doublet | Thiophene H-3 | |

| Variable (Broad) | Singlet | -NH₃⁺ protons | |

| ¹³C | ~140 - 150 | Singlet | C2 (attached to -NH₃⁺) |

| ~110 - 120 | Singlet | C3 | |

| ~120 - 130 | Quartet (¹JCF) | C4 (attached to -CF₃) rsc.org | |

| ~115 - 125 | Singlet | C5 | |

| ~123 | Quartet (¹JCF ≈ 270 Hz) | -CF₃ carbon rsc.org | |

| ¹⁹F | ~ -60 to -65 | Singlet | -CF₃ group rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional moieties. The presence of the aminium salt (-NH₃⁺) gives rise to broad and strong N-H stretching bands in the 2800–3200 cm⁻¹ region. biointerfaceresearch.com Strong, sharp absorption bands characteristic of the C-F stretching vibrations of the trifluoromethyl group are expected in the 1000–1350 cm⁻¹ range. chemicalbook.comnih.gov Vibrations associated with the thiophene ring, such as C-H and C=C stretching, will also be present in the aromatic region of the spectrum. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying symmetric vibrations and bonds that are weakly active in the IR spectrum, such as the C-S bond of the thiophene ring. researchgate.net The symmetric stretching of the thiophene ring and the CF₃ group would be expected to produce distinct signals in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | IR | Broad, strong absorption due to hydrogen bonding and salt form. biointerfaceresearch.com |

| C-H Stretch (Aromatic) | 3050 - 3150 | IR, Raman | Thiophene ring C-H bonds. nist.gov |

| C=C Stretch (Aromatic) | 1400 - 1600 | IR, Raman | Thiophene ring skeletal vibrations. |

| C-F Stretch (-CF₃) | 1000 - 1350 | IR | Multiple strong, characteristic bands. nih.gov |

| C-S Stretch | 600 - 800 | Raman | Thiophene ring C-S vibration. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

For 4-(trifluoromethyl)thiophen-2-amine, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement of its molecular ion. In electron impact (EI) mass spectrometry, the molecule would first ionize to form a molecular ion [M]⁺• (corresponding to the free base). This ion would then undergo characteristic fragmentation. arkat-usa.org

The fragmentation pattern is expected to be influenced by the stability of the thiophene ring and the nature of its substituents. researchgate.net Common fragmentation pathways would likely include:

Loss of a trifluoromethyl radical (•CF₃) to give a stable fragment.

Cleavage of the thiophene ring, a process observed in the mass spectra of other substituted thiophenes. arkat-usa.org

Loss of small neutral molecules like hydrogen cyanide (HCN) from the ring structure.

Table 3: Plausible Mass Spectrometry Fragments for 4-(Trifluoromethyl)thiophen-2-amine

| m/z Value (of fragment) | Identity of Lost Neutral/Radical | Proposed Fragment Structure |

|---|---|---|

| M⁺• (181.01) | - | Molecular ion of the free base |

| 112.02 | •CF₃ | [M - CF₃]⁺ |

| 154.00 | HCN | [M - HCN]⁺• |

| 85.00 | •CF₃, HCN | [M - CF₃ - HCN]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a specific crystal structure for this compound may not be publicly available, data from related structures can provide significant insight. nih.govresearchgate.net The analysis would be expected to confirm the planarity of the thiophene ring. The C-F bond lengths within the trifluoromethyl group are expected to be approximately 1.35 Å. nih.gov A key feature of the crystal structure would be the extensive network of intermolecular interactions. Strong hydrogen bonds are expected between the aminium group protons (-NH₃⁺) and the chloride anions (Cl⁻), which would be a dominant force in the crystal packing. nih.gov Additional, weaker interactions such as π-π stacking between thiophene rings might also be observed.

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation | Reference/Basis |

|---|---|---|

| Crystal System | Varies (e.g., Monoclinic, Orthorhombic) | Dependent on packing |

| Hydrogen Bonding | Strong N-H···Cl interactions | Expected for aminium chlorides. nih.gov |

| Thiophene Ring | Largely planar | Typical for aromatic heterocycles. nih.gov |

| C-F Bond Length | ~1.35 Å | Based on similar CF₃-containing structures. nih.gov |

| F-C-F Bond Angle | ~103° | Based on similar CF₃-containing structures. nih.gov |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

Modern process development in chemical research often utilizes advanced spectroscopic techniques for real-time, in-situ monitoring of chemical reactions. These methods provide critical data on reaction kinetics, mechanisms, and the formation of transient intermediates without the need for offline sampling.

Techniques such as ReactIR™, which uses attenuated total reflectance (ATR) Fourier-transform infrared (FTIR) spectroscopy, are ideal for this purpose. mt.com For instance, if this compound were used as a reactant in an acylation or alkylation reaction, an in-situ probe could monitor the reaction progress. mt.com The disappearance of the characteristic IR bands of the starting amine and the simultaneous appearance of new bands corresponding to the product (e.g., an amide C=O stretch) would allow for real-time tracking of reaction conversion and endpoint determination. This approach provides a detailed understanding of critical process parameters and helps ensure the safe and efficient scale-up of chemical processes. mt.com Similarly, in-situ NMR spectroscopy could be employed to gain even more detailed mechanistic information by observing all soluble species throughout the course of the reaction.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By solving approximations of the Schrödinger equation, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are typically performed using a specific functional (like B3LYP or HSEh1PBE) and a basis set (e.g., 6-311++G(d,p)) that approximates the molecular orbitals.

For a molecule like 4-(Trifluoromethyl)thiophen-2-amine (B3194014), DFT would be used to find the most stable three-dimensional arrangement of its atoms (the ground state geometry). For example, in a computational study on a related compound, methyl-3-aminothiophene-2-carboxylate, DFT calculations determined that the C-S bond lengths in the thiophene (B33073) ring fall within the range of 1.7113(19) to 1.7395(16) Å, and the C-N bond of the amino group is between 1.347(2) and 1.354(2) Å. mdpi.com Similar calculations for 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) showed excellent agreement between calculated and experimental bond lengths and angles, with correlation coefficients (R²) as high as 0.9942 and 0.9867, respectively, using the B3LYP method. researchgate.net These optimized geometries are the crucial first step for all other theoretical predictions.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Related Thiophene Derivative (Note: Data is for Methyl-3-aminothiophene-2-carboxylate as a representative example)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-S | 1.711 - 1.740 | C-S-C | ~110.8 |

| C-N | 1.347 - 1.354 | C-C-N | ~125.0 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). york.ac.uktaylorfrancis.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). aimspress.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For thiophene derivatives, the HOMO and LUMO are often delocalized across the π-conjugated system. mdpi.com In a study of methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, indicating high chemical reactivity. mdpi.com For a series of thiophene sulfonamide derivatives, the HOMO-LUMO gaps were found to be in the range of 3.44–4.65 eV. mdpi.com These values allow for the calculation of various chemical reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which further quantify the molecule's reactive nature. mdpi.com

Table 2: Representative FMO Data for Thiophene Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Methyl-3-aminothiophene-2-carboxylate | - | - | 4.537 | mdpi.com |

| A Thiophene Derivative (Compound 5) | -4.994 | -1.142 | 3.852 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.com It is invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

In the case of 4-(Trifluoromethyl)thiophen-2-amine, an MEP analysis would likely show a negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for hydrogen bonding and protonation. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), acting as hydrogen bond donors. mdpi.com The highly electronegative fluorine atoms of the trifluoromethyl group would also create a significant region of negative potential, influencing intermolecular interactions. mdpi.com

Hirshfeld Surface Analysis and Comprehensive Intermolecular Interaction Studies

For aminothiophene derivatives, Hirshfeld analyses consistently reveal the importance of hydrogen bonding. In a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, key interactions included N-H···N hydrogen bonds. acs.org The quantitative breakdown from its fingerprint plot showed that the most significant contributions to the crystal packing were from H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) contacts. acs.org Similarly, for 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, H···H (46.1%), N···H (20.4%), and C···H (17.4%) interactions were dominant. nih.govresearchgate.net This type of analysis for 4-(Trifluoromethyl)thiophen-2-amine HCl would be crucial to understand how the amine, trifluoromethyl, and chloride ions engage in a complex network of hydrogen bonds (N-H···Cl), C-H···F interactions, and other van der Waals forces to form a stable crystal structure.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Aminothiophene Derivatives

| Interaction Type | Compound A¹ (%) | Compound B² (%) |

|---|---|---|

| H···H | 21.0 | 46.1 |

| C···H / H···C | 20.0 | 17.4 |

| S···H / H···S | 19.0 | 0.6 |

| N···H / H···N | 14.0 | 20.4 |

| O···H / H···O | 12.0 | N/A |

| C···C | - | 6.9 |

| S···C / C···S | - | 1.5 |

¹ N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org ² 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.govresearchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical models, primarily DFT, can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data. Vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra, helping to assign specific absorption bands to molecular motions like stretching and bending of bonds (e.g., N-H, C-F, C-S). nih.gov

Furthermore, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), theoretical chemical shifts can be obtained. This is especially useful for complex molecules or for assigning signals in ¹⁹F NMR, where shifts are highly sensitive to the electronic environment. nih.gov Studies have shown that DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level) can predict ¹⁹F chemical shifts for fluorinated aromatic compounds with a mean absolute deviation of around 2.1 ppm, which is accurate enough to distinguish between different fluorine atoms in a molecule. nih.gov For 4-(Trifluoromethyl)thiophen-2-amine, theoretical calculations would be instrumental in assigning the signals for the thiophene ring protons, the amine protons, and the distinct signal for the CF₃ group in ¹H, ¹³C, and ¹⁹F NMR spectra. nih.gov

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials have applications in advanced technologies like optical data storage and telecommunications. nih.gov Computational chemistry is widely used to predict the NLO properties of new organic molecules. The key parameters are the molecular polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ). A large hyperpolarizability value indicates a strong NLO response. mdpi.com

Organic molecules with donor-acceptor (D-A) structures and extended π-conjugation often exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT). nih.gov Thiophene rings are excellent π-electron systems and are frequently incorporated into NLO materials. york.ac.uktaylorfrancis.com In 4-(Trifluoromethyl)thiophen-2-amine, the electron-donating amine group and the electron-withdrawing trifluoromethyl group create a push-pull system across the thiophene ring. DFT calculations can quantify the hyperpolarizability (β) of such molecules. For instance, theoretical studies on various thiophene-based D-A systems have shown that tuning the donor and acceptor groups can significantly enhance the NLO response. nih.govresearchgate.net The small HOMO-LUMO gap often correlates with a larger hyperpolarizability, and computational screening allows for the rational design of potent NLO candidates. mdpi.com

Advanced Computational Modeling for Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry can model dynamic processes by mapping out reaction energy profiles. This involves locating and characterizing transition states (TS)—the high-energy intermediates that connect reactants to products. By calculating the activation energy (the energy difference between the reactant and the TS), chemists can predict reaction rates and understand mechanisms at a molecular level.

For a molecule like 4-(Trifluoromethyl)thiophen-2-amine, this could be applied to study its synthesis, potential degradation pathways, or its reactions with other molecules. For example, DFT calculations could be used to model the N-acylation reaction of the amine group by locating the transition state for the nucleophilic attack on an acyl chloride. acs.org Similarly, one could investigate the mechanism of electrophilic substitution on the thiophene ring, comparing the activation barriers for substitution at different positions. These studies provide fundamental insights into the reactivity and stability of the compound that are often difficult to obtain through experiments alone. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Transformations for 4-(Trifluoromethyl)thiophen-2-amine (B3194014) HCl

The core structure of 4-(trifluoromethyl)thiophen-2-amine presents multiple sites for functionalization. Modern catalytic methods are being explored to move beyond traditional approaches, offering milder conditions and unprecedented selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. capes.gov.brconicet.gov.arcore.ac.uk For electron-rich heterocycles like thiophenes, this method allows for direct C-H trifluoromethylation, arylation, and other modifications without the need for pre-functionalized starting materials. capes.gov.brcore.ac.uk The trifluoromethyl group on the thiophene (B33073) ring of the title compound influences its electronic properties, and future research will likely focus on leveraging photoredox catalysis for selective functionalization at other positions of the thiophene ring.

Palladium-Catalyzed C-H Arylation: Direct C-H arylation is a step-economical strategy for the synthesis of biaryl compounds. mdpi.comnih.gov Research into the direct arylation of thiophene derivatives has shown that the regioselectivity can be controlled by the choice of catalyst, ligand, and reaction conditions. For 4-(trifluoromethyl)thiophen-2-amine, palladium catalysis could enable the selective introduction of various aryl groups at the C3 and C5 positions, providing a rapid route to a diverse library of analogues. nih.govresearchgate.net The presence of the free amine group can be a challenge, potentially leading to amination side reactions, but the use of specific bases like potassium acetate (B1210297) has been shown to inhibit this pathway in favor of direct arylation. researchgate.net

A summary of representative palladium-catalyzed direct C-H arylation conditions for thiophene derivatives is presented below, illustrating the potential for application to 4-(trifluoromethyl)thiophen-2-amine HCl.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Arylating Agent | Position | Yield (%) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | Aryl Bromide | C2/C5 | up to 95 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Aryl Chloride | C2/C5 | up to 88 |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | DMA | 120 | Aryl Bromide | C3 | up to 75 |

This table presents generalized data from studies on various thiophene derivatives and serves as a prospective guide for the functionalization of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms for Efficient Production

The production of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. nih.govresearchgate.netnih.govyoutube.commdpi.comnih.gov These technologies offer enhanced safety, reproducibility, and scalability compared to traditional batch processes. unipd.it

Automated synthesis platforms, often coupled with flow reactors, allow for the rapid generation of compound libraries for high-throughput screening. nih.govresearchgate.netnih.govacs.org By systematically varying starting materials and reagents, these systems can autonomously synthesize and purify a large number of derivatives of this compound, accelerating the discovery of new bioactive molecules. nih.govnih.govyoutube.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring and Kinetic Profiling

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable in modern chemical synthesis. mt.com

For reactions involving this compound, techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide a continuous stream of data on the concentration of reactants, intermediates, and products. mt.com This information is invaluable for identifying transient species, elucidating reaction pathways, and determining kinetic parameters. For instance, monitoring the formation of a Grignard reagent, a potential precursor in some synthetic routes to thiophenes, can be achieved using in-situ FTIR to ensure complete formation and avoid hazardous conditions. mt.comnih.govwku.eduresearchgate.netnih.gov

Kinetic profiling through these methods can help in optimizing reaction conditions to maximize yield and minimize by-product formation. The data obtained can also be used to build robust kinetic models for process simulation and scale-up.

Computational Design and Predictive Modeling for Rational Development of New Analogues

Computational chemistry has become a cornerstone of modern drug discovery and materials science, enabling the rational design of molecules with desired properties. researchgate.net For this compound, computational tools can be employed to predict the physicochemical and biological properties of its analogues before their synthesis.

Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net By calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and various reactivity indices, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic strategies.

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be used to correlate the structural features of this compound derivatives with their biological activity. These models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency and most favorable pharmacokinetic profiles.

Exploration of New Chemical Space through Advanced Derivatization Strategies

The 2-aminothiophene scaffold is a versatile starting point for the synthesis of a wide range of heterocyclic systems. researchgate.netnih.govgoogle.comresearchgate.netresearcher.lifesciforum.netresearchgate.net Advanced derivatization strategies aim to expand the chemical space around this compound, leading to novel compounds with unique properties.

One prominent strategy involves the Gewald reaction, a multicomponent reaction that can be used to synthesize highly substituted 2-aminothiophenes. researchgate.netnih.govgoogle.com The amino and adjacent functional groups (often a nitrile or ester) on the thiophene ring can then be used as handles for further cyclization reactions to construct fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to possess diverse biological activities. researchgate.net

The table below showcases the versatility of the 2-aminothiophene-3-carbonitrile (B183302) scaffold, a close analogue to potential derivatives of the title compound, in the synthesis of fused heterocyclic systems.

| Reagent | Resulting Fused System | Potential Application |

| Formamide | Thieno[2,3-d]pyrimidine | Kinase Inhibitors |

| Guanidine | 2,4-Diaminothieno[2,3-d]pyrimidine | Antiviral Agents |

| Phenyl isothiocyanate | Thieno[2,3-d]pyrimidine-2-thione | Anticancer Agents |

| Carbon disulfide | Thieno[2,3-d]thiazine | Fungicides |

| Sodium azide/ZnCl₂ | Aminothienotetrazole | Bioactive Scaffolds |

This table illustrates potential derivatization pathways for analogues of this compound based on established chemistry of 2-aminothiophene-3-carbonitriles. sciforum.net

By combining these advanced derivatization strategies with modern catalytic methods and high-throughput synthesis platforms, researchers can efficiently explore a vast chemical space around the this compound core, paving the way for the discovery of next-generation pharmaceuticals and functional materials.

Q & A

Q. What are the optimized synthetic routes for 4-(Trifluoromethyl)thiophen-2-amine HCl, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of trifluoromethyl-containing amines often involves multi-step protocols. For example, analogous compounds like 4-chloro-2-trifluoromethylaniline are synthesized via nitration, chlorination, and hydrogenation reduction. Key steps include:

- Chlorination : Using Lewis acids (e.g., FeCl₃, AlCl₃) under controlled temperatures (80–120°C) to introduce chlorine substituents .

- Hydrogenation : Catalytic reduction (H₂, 0.5–1.5 MPa, 70–80°C) to convert nitro intermediates to amines, achieving yields up to 64% under optimized conditions .

For thiophene derivatives, cyclization of thioamides or coupling reactions (e.g., Suzuki-Miyaura) may be employed, with solvent polarity and catalyst loading critically affecting regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves trifluoromethyl (-CF₃) splitting patterns and amine proton environments. For example, -CF₃ groups exhibit distinct ¹⁹F coupling in ¹H NMR (~δ 6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.05 for C₆H₅F₃N₂S·HCl) and fragmentation patterns .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?

Methodological Answer:

- Solubility : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water. Solubility in ethanol is moderate (5–10 mg/mL at 25°C) .

- Stability : Hydrolytic degradation occurs under basic conditions (pH > 9), releasing free amine. Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) studies reveal that the electron-withdrawing -CF₃ group lowers the HOMO energy of the thiophene ring, favoring oxidative addition with Pd(0) catalysts. Key findings:

- Buchwald-Hartwig Amination : Pd(OAc)₂/XPhos systems achieve C–N bond formation at 100°C with 70–80% yield. Steric hindrance from the -CF₃ group slows transmetallation but enhances regioselectivity .

- Suzuki Coupling : Boronic acid partners with ortho-substituents exhibit higher reactivity due to reduced steric clashes (TOF = 15–20 h⁻¹) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Models : Correlate molecular descriptors (logP, polar surface area) with antimicrobial IC₅₀ values. For example, derivatives with logP < 2.5 show enhanced Gram-positive activity .

- Docking Simulations : The amine group forms hydrogen bonds with bacterial enzyme active sites (e.g., Staphylococcus aureus dihydrofolate reductase, ΔG = −8.2 kcal/mol) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies arise from:

- Catalyst Purity : Commercial Pd/C batches with residual moisture reduce hydrogenation efficiency. Pre-treatment with H₂ at 150°C restores activity .

- Intermediate Isolation : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (MeOH/H₂O) impacts nitro intermediate purity (95% vs. 85%) and final yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.